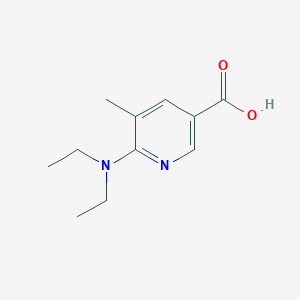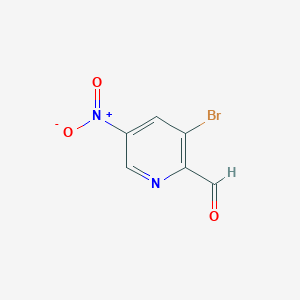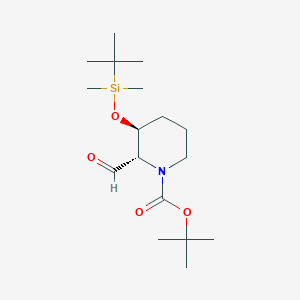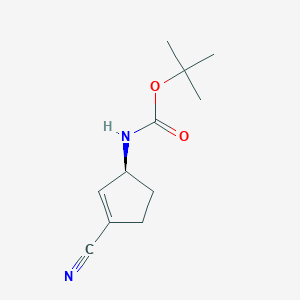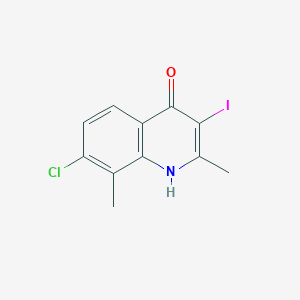
7-Chloro-3-iodo-2,8-dimethylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-iodo-2,8-dimethylquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique halogen substitutions, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-iodo-2,8-dimethylquinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Halogenation: Introduction of chlorine and iodine atoms into the quinoline ring.
Methylation: Addition of methyl groups at specific positions on the quinoline ring.
Cyclization: Formation of the quinoline ring structure.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would include:
Raw Material Preparation: Sourcing and purification of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalysts.
Purification: Techniques like crystallization, distillation, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-iodo-2,8-dimethylquinolin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be replaced by other functional groups.
Oxidation and Reduction: Changes in the oxidation state of the compound.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution: Reagents like nucleophiles (e.g., amines, thiols) under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various quinoline derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-3-iodo-2,8-dimethylquinolin-4(1H)-one would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting into DNA strands and disrupting replication or transcription.
Comparison with Similar Compounds
Similar Compounds
7-Chloroquinoline: A simpler quinoline derivative with a chlorine atom.
3-Iodoquinoline: A quinoline derivative with an iodine atom.
2,8-Dimethylquinoline: A quinoline derivative with methyl groups at positions 2 and 8.
Uniqueness
7-Chloro-3-iodo-2,8-dimethylquinolin-4(1H)-one is unique due to its specific combination of halogen and methyl substitutions, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C11H9ClINO |
|---|---|
Molecular Weight |
333.55 g/mol |
IUPAC Name |
7-chloro-3-iodo-2,8-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H9ClINO/c1-5-8(12)4-3-7-10(5)14-6(2)9(13)11(7)15/h3-4H,1-2H3,(H,14,15) |
InChI Key |
BTOCMYYGLKCSKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=C(C2=O)I)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13000049.png)
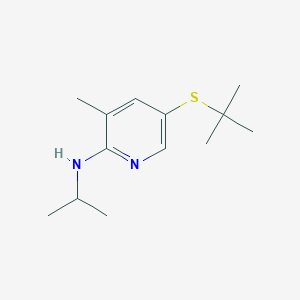
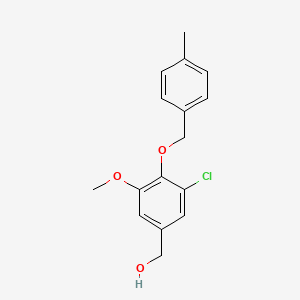
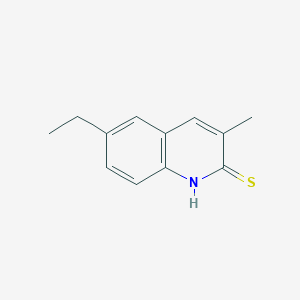
![3-[(S)-{[(benzyloxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13000068.png)
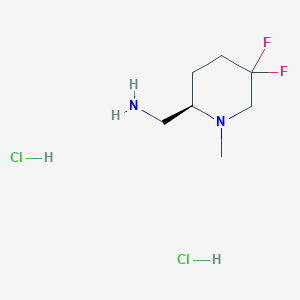

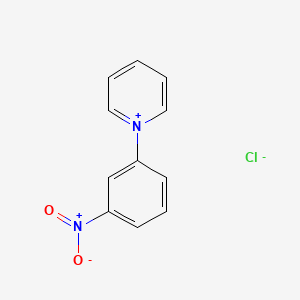
![(7s,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13000098.png)

